N-Methyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine
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Overview
Description
N-Methyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine is a complex organic compound with the molecular formula C18H17N3OS. This compound is characterized by its pyrimidine core, which is substituted with a phenyl group, a methyl group, and a phenylsulfinylmethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Substitution Reactions: The phenyl and methyl groups are introduced through electrophilic aromatic substitution reactions.
Sulfoxide Formation: The phenylsulfinylmethyl group is introduced via oxidation of a thioether precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to its corresponding thioether using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl and methyl groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include sulfone derivatives, thioether derivatives, and various substituted pyrimidines.
Scientific Research Applications
N-Methyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism by which N-Methyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-phenyl-4-pyrimidinamine: Lacks the phenylsulfinylmethyl group, resulting in different chemical properties and reactivity.
2-Phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine: Lacks the N-methyl group, affecting its biological activity and interactions.
N-Methyl-2-phenyl-6-methyl-4-pyrimidinamine: Lacks the phenylsulfinylmethyl group, leading to different applications and reactivity.
Uniqueness
N-Methyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine is unique due to the presence of both the N-methyl and phenylsulfinylmethyl groups. These groups confer specific chemical properties, such as increased solubility and reactivity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
6-(benzenesulfinylmethyl)-N-methyl-2-phenylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-19-17-12-15(13-23(22)16-10-6-3-7-11-16)20-18(21-17)14-8-4-2-5-9-14/h2-12H,13H2,1H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXINUSNHSMJXMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1)CS(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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